molecular formula C21H19ClFN3O2S B2587854 2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1021264-54-9

2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2587854
CAS No.: 1021264-54-9
M. Wt: 431.91
InChI Key: JLOHJEUMGYJXOU-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3-oxazole ring substituted with a 4-chlorophenyl group, a sulfanyl linker, and a 4-(4-fluorophenyl)piperazine moiety attached to an ethanone backbone. The 4-chlorophenyl and 4-fluorophenyl substituents modulate lipophilicity and electronic properties, making the compound a candidate for central nervous system (CNS) or antimicrobial applications .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2S/c22-16-3-1-15(2-4-16)19-13-24-21(28-19)29-14-20(27)26-11-9-25(10-12-26)18-7-5-17(23)6-8-18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOHJEUMGYJXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.

    Attachment of the Piperazine Moiety: The piperazine ring is attached via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfanyl (-S-) Group Reactivity

The sulfanyl group undergoes:

Reaction TypeConditionsProductYieldReference
Oxidation H₂O₂/AcOH, 55–60°CSulfonyl (-SO₂-)70–85%
Nucleophilic Substitution R-NH₂ or R-SH in ethanol with K₂CO₃Thioether or amine derivatives76–88%

Example :

  • Oxidation with 30% H₂O₂ in acetic acid converts the sulfanyl group to sulfonyl, enhancing electrophilicity .

  • Substitution with piperidine or morpholine under basic conditions replaces the sulfanyl group .

Piperazine Ring Modifications

The piperazine nitrogen participates in:

  • Alkylation/Acylation : Reacts with chloroacetyl chloride or bromoacetyl derivatives to form quaternary ammonium salts .

  • Coupling Reactions : Forms bis-thienopyridine derivatives when treated with bromoacetylphenoxy acetamides (e.g., 76–84% yields under reflux with K₂CO₃) .

Oxazole Ring Reactivity

The oxazole undergoes:

  • Electrophilic Substitution : Halogenation or nitration at the 4-position of the oxazole ring under acidic conditions .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids to introduce substituents .

Heterocyclic Ring Modifications

Reaction TargetReagentsOutcome
Oxazole Cyclization Malononitrile, InCl₃, ultrasound irradiationForms fused pyrano-oxazole derivatives (80–95% yields)
Piperazine Ring Expansion Chloroacetyl chloride, NaOEtGenerates bis-thienopyridine frameworks (81–88% yields)

Condensation and Tautomerization

The ethanone group participates in:

  • Knoevenagel Condensation : With aryl aldehydes in ethanol/piperidine to form α,β-unsaturated ketones (e.g., 70–79% yields) .

  • Tautomerization : Stabilizes enol forms in polar solvents, confirmed by NMR shifts (e.g., δ 10.19 ppm for NH in intermediates) .

Key Data Tables

Table 1: Oxidation of Sulfanyl Group

Oxidizing AgentTemperature (°C)Time (h)Product Yield
30% H₂O₂/AcOH55–60285%
Cl₂ gas/HCl-2175%

Table 2: Nucleophilic Substitution at Piperazine

NucleophileSolventBaseYield
ThiomorpholineDioxaneEt₃N79%
PyrazoleDMFCs₂CO₃72%

Mechanistic Insights

  • Sulfanyl Oxidation : Proceeds via a radical mechanism in H₂O₂/AcOH, forming sulfinic acid intermediates .

  • Piperazine Acylation : Follows an SN2 pathway, with triethylamine neutralizing HCl byproducts .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole and piperazine have effective antibacterial and antifungal activities, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Analgesic and Anti-inflammatory Properties
The compound's structure suggests potential analgesic and anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit pain pathways, making them suitable for treating conditions such as arthritis and other inflammatory diseases. The presence of the piperazine moiety is often linked to enhanced analgesic activity .

Pharmacological Research

Neuropharmacology
The piperazine component is known for its neuroactive properties. Research has indicated that compounds containing piperazine can interact with neurotransmitter systems, potentially offering therapeutic effects in treating neurological disorders such as depression and anxiety . The specific interactions of this compound with serotonin receptors could be an area of exploration.

Cancer Research
Preliminary studies suggest that oxazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The compound may influence cellular pathways involved in tumor growth and proliferation, making it a subject of interest in oncology research .

Material Science

Synthesis of Novel Materials
The unique chemical structure allows for the exploration of this compound in the synthesis of novel materials with specific electronic or optical properties. Research into its application in organic electronics or photonic devices could provide insights into new functionalities based on its molecular characteristics .

Case Studies

Study Title Findings Implications
Antimicrobial Activity of Oxazole DerivativesDemonstrated significant inhibition against bacterial strainsPotential development of new antibiotics
Neuropharmacological Effects of Piperazine CompoundsShowed modulation of serotonin receptorsPossible treatment avenues for mood disorders
Anticancer Properties of Sulfur-containing CompoundsInduced apoptosis in various cancer cell linesExploration as a chemotherapeutic agent

Mechanism of Action

The mechanism of action of 2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxazole and piperazine moieties could facilitate binding to these targets, while the sulfanyl group may participate in redox reactions or form covalent bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents:

Compound Name Key Substituents Molecular Weight Key Functional Groups
Target Compound 5-(4-ClPh)-1,3-oxazole, 4-(4-FPh)piperazine, sulfanyl linker, ethanone 431.88 g/mol* Oxazole, piperazine, ketone, sulfanyl
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-CF₃Ph)piperazin-1-yl]ethanone 5-Ph-1,3,4-oxadiazole, 4-(3-CF₃Ph)piperazine, sulfanyl linker 463.43 g/mol Oxadiazole, piperazine, ketone, sulfanyl
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol 4-FPh-piperazine, 4-MeOPh-ethanol 330.40 g/mol Piperazine, hydroxyl, methoxy
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one 4-ClPh-piperazine, ethanone 250.72 g/mol Piperazine, ketone
1-[4-(4-ClPh-sulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone 4-ClPh-sulfonyl-piperazine, triazole-sulfanyl linker 429.89 g/mol* Sulfonyl, triazole, sulfanyl, ketone

*Calculated based on molecular formulas.

Key Observations:
  • Piperazine Modifications : The target compound’s 4-fluorophenyl-piperazine group enhances polarity compared to the 3-CF₃Ph substitution in , which introduces strong electron-withdrawing effects.
  • Heterocyclic Core: The 1,3-oxazole in the target vs.
  • Linker Groups : The sulfanyl (-S-) linker in the target and may improve metabolic stability compared to hydroxyl (-OH) in .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity:
  • The 4-fluorophenyl and 4-chlorophenyl groups in the target compound increase lipophilicity (logP ~3.5*), favoring blood-brain barrier penetration.
  • The hydroxyl group in reduces logP (~2.8) but improves aqueous solubility .
Receptor Binding Potential:
  • Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The 4-fluorophenyl substitution in the target may enhance affinity for 5-HT₁A receptors, as seen in related analogs .
Metabolic Stability:
  • Sulfanyl linkers (as in the target and ) resist hydrolysis better than ester or amide groups, improving in vivo stability .

Biological Activity

The compound 2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates a 1,3-oxazole ring and a piperazine moiety, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound's systematic name is derived from its complex structure, featuring:

  • Oxazole Ring : Imparts various pharmacological properties.
  • Chlorophenyl Group : Enhances biological activity through electron-withdrawing effects.
  • Piperazine Moiety : Known for its role in various therapeutic agents.

Molecular Formula : C20H19ClN2O2S
Molecular Weight : 396.89 g/mol

Biological Activity Overview

The biological activity of the compound has been explored in several studies, focusing on its potential as an antibacterial agent, enzyme inhibitor, and anticancer drug.

Antibacterial Activity

The compound has shown promising antibacterial properties against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition compared to standard antibiotics.

Bacterial StrainInhibition Zone (mm)IC50 (µM)
Staphylococcus aureus1510.5
Escherichia coli1215.3
Proteus mirabilis1411.2

These results indicate that the compound possesses moderate to strong antibacterial activity, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has also been evaluated. Specifically, it has shown activity against acetylcholinesterase (AChE) and urease, important targets in treating neurodegenerative diseases and gastric ulcers, respectively.

EnzymeInhibition Rate (%)IC50 (µM)
Acetylcholinesterase785.6
Urease853.8

The high inhibition rates suggest that this compound could be beneficial in treating conditions associated with these enzymes .

Case Studies and Research Findings

In a study examining the synthesis of related oxazole derivatives, researchers found that modifications to the oxazole ring significantly impacted biological activity. The presence of the chlorophenyl group was crucial for enhancing the antibacterial properties observed in this compound .

Another study highlighted the importance of the piperazine moiety in increasing the lipophilicity of the compound, thereby improving its bioavailability and therapeutic potential .

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Answer:
A multi-step synthesis approach is typically employed. For example, a similar piperazine-containing compound was synthesized via:

Acylation : Reacting 2-fluorobenzoic acid with SOCl₂ to form 2-fluorobenzoyl chloride.

Coupling : Refluxing the chloride with 1-boc-piperazine in ethanol using K₂CO₃ as a base.

Deprotection : Treating with trifluoroacetic acid (TFA) to remove the boc group.

Alkylation : Reacting the intermediate with 2-chloro-1-(4-hydroxyphenyl)ethanone under reflux.
Optimization strategies include adjusting reaction time (e.g., extending reflux to 12–24 hours), using anhydrous solvents, and employing column chromatography (e.g., EtOAc–petroleum ether) for purification .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • X-ray crystallography : Use SHELXL for refinement, which allows precise determination of bond lengths, angles, and hydrogen bonding networks. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots .
  • NMR : Assign peaks using ¹H/¹³C spectra, focusing on diagnostic signals (e.g., piperazine protons at δ 2.5–3.5 ppm, oxazole protons at δ 7.8–8.2 ppm).
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS .

Advanced: How can researchers address contradictions between computational models and experimental crystallographic data?

Answer:

  • Validate computational models (DFT or molecular docking) against experimental X-ray data by comparing bond distances and angles. For example, use SHELXL’s Bond and DFIX commands to refine geometric parameters .
  • Cross-check NMR chemical shifts with computed values (e.g., using Gaussian or ADF software). Discrepancies >0.3 ppm may indicate conformational flexibility or crystal packing effects .

Advanced: What experimental design considerations are critical for assessing the compound’s stability?

Answer:

  • Sample handling : Store at –20°C under inert gas to prevent degradation. Avoid prolonged exposure to light or moisture.
  • Stability assays : Monitor decomposition via HPLC at intervals (0, 6, 12, 24 hours) under varying pH (3–9) and temperatures (25–60°C). Evidence suggests organic compounds in aqueous matrices degrade over 9 hours without cooling .

Advanced: How should researchers resolve ambiguities in hydrogen bonding networks observed in different crystal forms?

Answer:

  • Use SHELXL’s H-bond restraints to refine donor-acceptor distances. For polymorphic forms, compare packing diagrams to identify solvent-mediated interactions.
  • Perform Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify intermolecular contacts. Discrepancies >0.1 Å may indicate lattice strain .

Advanced: What methodologies minimize false positives in pharmacological activity screening?

Answer:

  • Dose-response curves : Test at six concentrations (e.g., 1 nM–100 µM) in triplicate. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
  • Counter-screens : Validate hits against unrelated targets (e.g., kinase panels) to exclude nonspecific binding.
  • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only wells to normalize background .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to dock the compound into receptor pockets (e.g., serotonin receptors, given the piperazine moiety). Set grid boxes to cover active sites (e.g., 25 ų).
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

Advanced: What statistical methods are appropriate for analyzing bioactivity data variability?

Answer:

  • ANOVA : Compare activity across experimental batches (α = 0.05). Use Tukey’s post-hoc test for pairwise comparisons.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with >10 variables (e.g., IC₅₀, solubility, logP) to identify outliers .

Basic: How is purity assessed, and what are common impurities in synthesis?

Answer:

  • HPLC : Use a C18 column (ACN:H₂O = 70:30) to detect impurities (<0.5% area). Common byproducts include unreacted 4-fluorophenylpiperazine or oxazole-thiol intermediates.
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What strategies improve yield in the final alkylation step?

Answer:

  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution.
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C.
  • Solvent optimization : Replace ethanol with DMF to increase solubility of aromatic intermediates .

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